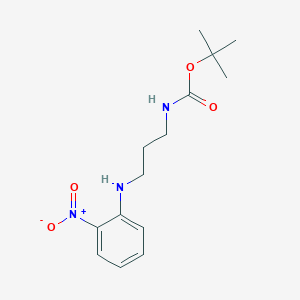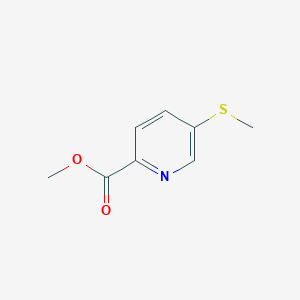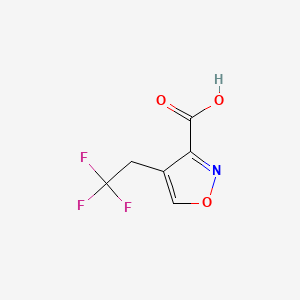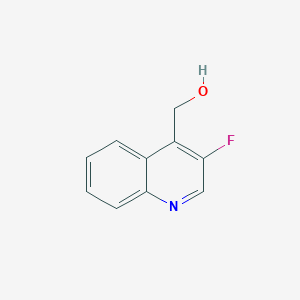
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate is a chemical compound with the molecular formula C15H23N3O4. It is a derivative of carbamate, which is commonly used in organic synthesis and various industrial applications. This compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a propyl chain linked to a carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromopropylamine and 2-nitroaniline. The reaction is carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The process involves the following steps:
Protection of the amine group: The amine group of 3-bromopropylamine is protected using tert-butyl carbamate.
Nucleophilic substitution: The protected amine reacts with 2-nitroaniline in the presence of a base such as potassium carbonate.
Deprotection: The final step involves the removal of the protecting group to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Aminopropyl derivatives: Formed by the reduction of the nitro group.
Substituted carbamates: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes and receptors in biological systems. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (3-((4-methyl-2-nitrophenyl)amino)propyl)carbamate
- Tert-butyl (3-aminopropyl)(3-((tert-butoxycarbonyl)amino)propyl)carbamate
- Tert-butyl (2-aminophenyl)carbamate
Uniqueness
Tert-butyl (3-((2-nitrophenyl)amino)propyl)carbamate is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and potential biological activities. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s stability and interactions with other molecules.
Propriétés
Formule moléculaire |
C14H21N3O4 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
tert-butyl N-[3-(2-nitroanilino)propyl]carbamate |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(18)16-10-6-9-15-11-7-4-5-8-12(11)17(19)20/h4-5,7-8,15H,6,9-10H2,1-3H3,(H,16,18) |
Clé InChI |
VSFAUTWDFGJFPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCNC1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(Methoxymethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929795.png)
![Tert-butyl 2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-B]pyridin-6-YL)acetate](/img/structure/B13929800.png)


![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)


![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-imino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B13929843.png)

